BenchChemオンラインストアへようこそ!

NSC 42834

JAK2 inhibition myeloproliferative neoplasms kinase autophosphorylation

NSC 42834 (also known as JAK2 Inhibitor V, Z3; CAS 195371-52-9) is a cell-permeable pyridinylbutanone small molecule that functions as an inhibitor of Janus kinase 2 (JAK2) autophosphorylation. The compound inhibits both wild-type JAK2 (JAK2-WT) and the constitutively active V617F mutant form of JAK2 (JAK2-V617F), with IC50 values of 15 µM and 28 µM respectively in cellular autophosphorylation assays using transfected BSC-40 cells.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
CAS No. 195371-52-9
Cat. No. B1680222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 42834
CAS195371-52-9
SynonymsNSC 42834;  NSC-42834;  NSC42834;  Janus-Associated Kinase Inhibitor V;  Z3. JAK2 Inhibitor V.
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3
InChIKeySETYDCSRABYHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 42834 (JAK2 Inhibitor V, Z3) Technical Overview: A JAK2 Autophosphorylation Inhibitor for MPN Research and STAT3 Pathway Studies


NSC 42834 (also known as JAK2 Inhibitor V, Z3; CAS 195371-52-9) is a cell-permeable pyridinylbutanone small molecule that functions as an inhibitor of Janus kinase 2 (JAK2) autophosphorylation . The compound inhibits both wild-type JAK2 (JAK2-WT) and the constitutively active V617F mutant form of JAK2 (JAK2-V617F), with IC50 values of 15 µM and 28 µM respectively in cellular autophosphorylation assays using transfected BSC-40 cells . Its molecular formula is C23H24N2O with a molecular weight of 344.45 g/mol [1]. The compound exhibits solubility in DMSO (≥40 mg/mL at 25°C) and demonstrates stability under recommended storage conditions (−20°C powder for 3 years; in solvent −80°C for 6 months) .

Why NSC 42834 Cannot Be Substituted by Direct STAT3 Inhibitors or Alternative JAK2 Inhibitors in Mechanistic Studies


NSC 42834 occupies a distinct pharmacological niche that prevents simple substitution with either direct STAT3 inhibitors (e.g., Stattic) or alternative JAK2 inhibitors (e.g., Fedratinib, Momelotinib). First, unlike direct STAT3 inhibitors that block STAT3 activation at the transcription factor level, NSC 42834 acts upstream at the JAK2 kinase level, enabling distinct experimental dissection of pathway hierarchy . Second, its demonstrated lack of activity against Tyk2 (another JAK family member) and c-Src kinase distinguishes it from multi-kinase JAK inhibitors that exhibit broader off-target profiles, making NSC 42834 particularly suited for studies requiring JAK2-specific pathway interrogation . Third, the compound's ability to inhibit JAK2-V617F autophosphorylation without inducing cytotoxicity at active concentrations contrasts with certain STAT3 inhibitors that trigger apoptosis, allowing for clean separation of antiproliferative versus cytotoxic mechanisms [1]. Fourth, its validation in primary hematopoietic progenitor cells from MPN patients carrying both JAK2-V617F and JAK2-F537I mutations provides disease-relevant functional evidence not uniformly established across comparator compounds [2].

NSC 42834 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Differential IC50 Values for JAK2-WT vs. JAK2-V617F Mutant Autophosphorylation

NSC 42834 inhibits JAK2-WT autophosphorylation with an IC50 of 15 µM and JAK2-V617F mutant autophosphorylation with an IC50 of 28 µM in transfected BSC-40 cell assays, demonstrating differential inhibitory potency between wild-type and oncogenic mutant forms . In contrast, direct STAT3 inhibitor Stattic exhibits an IC50 of 5.1 µM against STAT3 activation with selectivity over STAT1, representing a different molecular target (transcription factor vs. upstream kinase) . Fedratinib (TG101348), a clinical-stage ATP-competitive JAK2 inhibitor, displays an IC50 of 3 nM against JAK2—approximately 5,000-fold more potent than NSC 42834—but lacks the published selectivity profile against Tyk2 and c-Src that characterizes NSC 42834, and exhibits additional activity against FLT3 and RET .

JAK2 inhibition myeloproliferative neoplasms kinase autophosphorylation V617F mutation

Kinase Selectivity: No Detectable Activity Against Tyk2 or c-Src

NSC 42834 demonstrates no detectable effect on Tyk2 autophosphorylation in COS cells or on c-Src kinase activity in cell-free kinase assays at concentrations that inhibit JAK2 function . This selectivity profile is significant when compared to Fedratinib, which exhibits additional inhibitory activity against FLT3 and RET kinases, and Momelotinib, which inhibits both JAK1 (IC50 = 11 nM) and JAK2 (IC50 = 18 nM) . The absence of Tyk2 inhibition distinguishes NSC 42834 from broader-spectrum JAK family inhibitors and enables pathway-specific interrogation of JAK2-mediated signaling without confounding effects on Tyk2-dependent cytokine responses .

JAK family selectivity kinase profiling off-target minimization Tyk2 c-Src

Cytostatic vs. Cytotoxic Mechanism: Antiproliferative Activity Without Cytotoxicity at Active Concentrations

NSC 42834 inhibits proliferation of JAK2-V617F-expressing HEL 92.1.7 human erythroleukemia cells through G1-S cell cycle arrest without inducing cytotoxicity at concentrations that inhibit kinase activity [1]. This cytostatic mechanism contrasts with direct STAT3 inhibitors such as Stattic, which induces apoptosis at similar concentrations, and with STAT3-IN-1 (compound 7d), which also induces tumor cell apoptosis (HT29 IC50 = 1.82 µM; MDA-MB-231 IC50 = 2.14 µM) . The non-cytotoxic nature of NSC 42834's antiproliferative effect allows researchers to study JAK2-dependent growth signaling decoupled from cell death pathways.

antiproliferative cell cycle arrest non-cytotoxic G1-S transition HEL 92.1.7

Functional Validation in Primary Hematopoietic Progenitor Cells from MPN Patients with JAK2 Mutations

NSC 42834 inhibits the growth of hematopoietic progenitor cells isolated from bone marrow of an essential thrombocythemia patient harboring the JAK2-V617F mutation and a polycythemia vera patient carrying the JAK2-F537I mutation [1]. This primary cell validation demonstrates functional activity in disease-relevant ex vivo models, distinguishing NSC 42834 from many tool compounds lacking such patient-derived validation. In contrast, the direct STAT3 inhibitor C188-9 (TTI-101) has shown STAT3 binding affinity (Kd = 4.7 ± 0.4 nM) and G-CSF-induced STAT3 phosphorylation inhibition in AML cell lines, but its validation in primary JAK2-mutant MPN progenitor cells is less extensively characterized in the available comparative literature .

primary cell validation myeloproliferative neoplasms essential thrombocythemia polycythemia vera JAK2-F537I mutation

JAK2/STAT3 Pathway Engagement: Correlated Reduction in JAK2 and STAT3 Tyrosine Phosphorylation

Treatment with NSC 42834 results in correlated reduction of both JAK2 and STAT3 tyrosine phosphorylation levels in HEL 92.1.7 cells, confirming downstream pathway engagement . While direct STAT3 inhibitors such as Stattic (IC50 = 5.1 µM) and S3I-201 (NSC 74859) inhibit STAT3 activation at the transcription factor level, they do not reduce JAK2 phosphorylation, as they act downstream of the kinase . This differential pathway engagement profile enables NSC 42834 to serve as a tool for distinguishing JAK2-dependent versus JAK2-independent STAT3 activation in experimental systems.

STAT3 phosphorylation JAK2 phosphorylation signal transduction pathway inhibition biomarker correlation

NSC 42834 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


JAK2-V617F-Driven Myeloproliferative Neoplasm (MPN) Research Using Patient-Derived Primary Cells

NSC 42834 is specifically validated for studies involving primary hematopoietic progenitor cells from MPN patients harboring JAK2-V617F (essential thrombocythemia) or JAK2-F537I (polycythemia vera) mutations, where it has demonstrated functional inhibition of cytokine-stimulated growth [1]. This primary cell validation, combined with its non-cytotoxic antiproliferative mechanism (G1-S arrest), makes NSC 42834 particularly suitable for ex vivo studies requiring preservation of cell viability during pathway inhibition. Procurement should prioritize suppliers offering batch-specific purity documentation (≥98-99%) and validated activity in JAK2-V617F-expressing cell models .

Pathway Dissection of JAK2-Dependent vs. JAK2-Independent STAT3 Activation

NSC 42834 enables experimental discrimination between JAK2-dependent and JAK2-independent STAT3 phosphorylation due to its selective JAK2 inhibition (without Tyk2 or c-Src off-target effects) and its correlated reduction of both p-JAK2 and p-STAT3 levels [1]. In contrast, direct STAT3 inhibitors such as Stattic reduce only p-STAT3 without affecting upstream JAK2 phosphorylation. Researchers can employ NSC 42834 as a JAK2-specific probe in parallel with direct STAT3 inhibitors to map pathway hierarchy and identify JAK2-independent STAT3 activation mechanisms in cancer and inflammatory models.

Cell Cycle Studies Requiring Cytostatic Rather Than Cytotoxic Intervention

For experimental protocols where apoptosis induction would confound results (e.g., studies of quiescence, senescence, reversible pathway inhibition, or long-term culture), NSC 42834 provides a cytostatic alternative to apoptosis-inducing STAT3 inhibitors such as Stattic and STAT3-IN-1 [1]. Its G1-S arrest mechanism in HEL 92.1.7 cells allows for clean assessment of antiproliferative effects decoupled from cell death pathways. This property is particularly valuable in co-culture systems, time-course experiments, and washout studies assessing reversibility of JAK2 inhibition .

Comparative JAK2 Inhibitor Profiling and Selectivity Benchmarking

NSC 42834 serves as a benchmark tool compound for kinase selectivity studies due to its well-characterized lack of activity against Tyk2 and c-Src, contrasting with multi-kinase JAK2 inhibitors like Fedratinib (FLT3, RET activity) and dual JAK1/JAK2 inhibitors like Momelotinib [1]. Researchers comparing JAK2 inhibitors with varying selectivity profiles can use NSC 42834 as a JAK2-selective reference standard in panel screening and pathway-specific phenotypic assays. Procurement should verify compound purity (≥98%) and confirm storage under recommended conditions (−20°C powder) to maintain activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 42834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.